N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a sulfanylpropanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide typically involves multiple steps. One common method starts with the preparation of 4-(1H-benzimidazol-2-yl)phenylamine. This intermediate is then reacted with 3-phenylsulfanylpropanoyl chloride under basic conditions to yield the final product .
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Step 1: Preparation of 4-(1H-benzimidazol-2-yl)phenylamine
- React 1,2-phenylenediamine with 4-fluorobenzaldehyde in the presence of a suitable catalyst.
- The reaction is typically carried out in a polar solvent like DMSO at elevated temperatures.
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Step 2: Formation of this compound
- React 4-(1H-benzimidazol-2-yl)phenylamine with 3-phenylsulfanylpropanoyl chloride.
- The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzenes, halobenzenes.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. Molecular docking studies have shown that this compound can interact with various proteins, suggesting its potential as a multi-target drug .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like benzimidazole itself, thiabendazole, and omeprazole share the benzimidazole core structure.
Phenylsulfanyl compounds: Compounds like phenylsulfanylacetic acid and phenylsulfanylethanol share the phenylsulfanyl group.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide is unique due to its combination of a benzimidazole moiety with a phenylsulfanylpropanamide chain. This unique structure may confer distinct biological activities and chemical reactivity compared to other benzimidazole or phenylsulfanyl compounds .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-21(14-15-27-18-6-2-1-3-7-18)23-17-12-10-16(11-13-17)22-24-19-8-4-5-9-20(19)25-22/h1-13H,14-15H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCXSYPODXXXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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